2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid
Overview
Description
The compound “2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid” is a chemical compound with the molecular formula C9H17NO5 . It is often used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of this compound involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . Another method involves the use of monoprotected derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 219.23 g/mol . The InChI code for this compound is 1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.23 g/mol . It is characterized by the presence of functional groups such as carboxylic acid and amino groups, which can participate in various chemical reactions.Scientific Research Applications
Quantitative Analysis in Amino Acid and Peptide Derivatives
- The tert-butoxycarbonyl group is integral for the quantitative analysis of N-blocked amino acids and peptides. A study by Ehrlich-Rogozinski (1974) showed that this group can be accurately determined after cleavage from the compounds, demonstrating its utility in chemical analysis and research (Ehrlich-Rogozinski, 1974).
Synthesis of Novel Amino Acid Derivatives
- The tert-butoxycarbonyl group plays a crucial role in the synthesis of novel amino acid derivatives. Maity and Strömberg (2014) synthesized specific amino acid derivatives involving this group, highlighting its importance in synthetic organic chemistry (Maity & Strömberg, 2014).
Polymerization and Properties of Amino Acid-Based Polyacetylenes
- Gao, Sanda, and Masuda (2003) explored the synthesis and polymerization of novel amino acid-derived acetylene monomers using the tert-butoxycarbonyl group. Their research contributes to the understanding of polymer properties, indicating its broader implications in material science (Gao, Sanda, & Masuda, 2003).
Novel Synthesis Methods for Amino Acids
- Barker et al. (1994) researched the reactivity of certain compounds leading to novel synthesis methods for β,β,β-trialkyl α-amino acids, where the tert-butoxycarbonyl group was a key component in the process (Barker, Cook, Lasterra-Sánchez, & Thomas, 1994).
properties
IUPAC Name |
2-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(5)6-8(14)12(4)7-9(15)16/h6-7H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKYOLYXEKQWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.